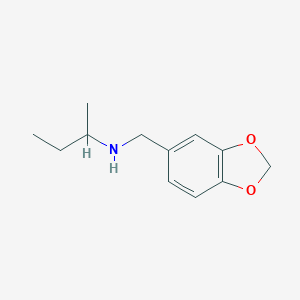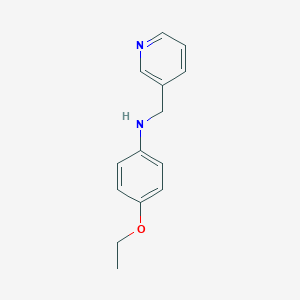
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as MBDB, 2-Butanamine, 1-(3,4-methylenedioxyphenyl), N-methyl, and 2-Methylamino-1-(3,4-methylenedioxyphenyl)butane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxol group attached to a butan-2-amine via a methyl bridge . The molecular weight of the compound is 207.2689 .Scientific Research Applications
Synthesis and Antibacterial Activity
A study conducted by Aziz‐ur‐Rehman et al. (2015) involved using 1,3-Benzodioxol-5-amine as a precursor for synthesizing N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These compounds exhibited antibacterial activity, although they were found to be moderately weak inhibitors compared to ciprofloxacin, the reference standard. This highlights the potential of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Synthesis of Novel Compounds
Kozlov and Tereshko (2013) reported the synthesis of hexahydrobenzo[b][1,7]phenanthroline derivatives through three-component condensation involving quinolin-5-amine, methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates, and aromatic aldehydes. This process underscores the utility of this compound in the synthesis of complex heterocyclic compounds that could have diverse scientific applications (Kozlov & Tereshko, 2013).
Materials Science and Catalysis
In the realm of materials science, Volpi, Garino, and Nervi (2012) explored the synthesis of cationic heteroleptic cyclometalated iridium complexes derived from dipyridylketone. This study illustrates the role of this compound derivatives in the development of new materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, due to their phosphorescent properties (Volpi, Garino, & Nervi, 2012).
Bacterial Biofilm Inhibition
Abbasi et al. (2020) synthesized new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, initiating from 1,4-benzodioxane-6-amine, and evaluated their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. The results indicated that specific derivatives exhibited suitable inhibitory action against the biofilms of these bacterial strains, suggesting potential applications in combating bacterial biofilms (Abbasi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11/h4-6,9,13H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVHDPORHNWWNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232937 |
Source


|
| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68291-96-3 |
Source


|
| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68291-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3,4-dichloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502047.png)
![6-[(3,5-dichloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502048.png)
![1-{3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B502049.png)
![6-[(2-fluorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502050.png)
![6-[(4-Fluorophenyl)methylamino]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B502051.png)
![6-[(3-chlorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502053.png)
![1,3-dimethyl-6-{[3-(trifluoromethyl)benzyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502054.png)
![6-[(4-methyl-1-piperazinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502056.png)
![Ethyl 4-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-1-piperazinecarboxylate](/img/structure/B502058.png)
![N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-4-chloroaniline](/img/structure/B502060.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502063.png)
![2-[4-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B502064.png)

